MFCD18315796

Description

MFCD18315796 is a chemical compound identifier used in research and industrial applications. Compounds with similar MDL numbers (e.g., MFCD00003330 and MFCD00039227) share functional groups and synthesis pathways, suggesting that this compound may belong to a class of halogenated or fluorinated organic molecules. Such compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stability .

Properties

IUPAC Name |

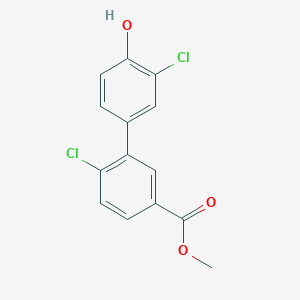

methyl 4-chloro-3-(3-chloro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(16)7-8/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHKDACIFJVWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686170 | |

| Record name | Methyl 3',6-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-96-4 | |

| Record name | Methyl 3',6-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315796 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified.

Reaction Setup: The reactants are combined in a controlled environment, often using a solvent to facilitate the reaction.

Reaction Conditions: The reaction is carried out under specific conditions, such as temperature, pressure, and pH, to ensure optimal yield and purity.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process typically includes:

Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

Controlled Reaction Conditions: Industrial reactors maintain precise control over reaction conditions.

Continuous Monitoring: The reaction is continuously monitored to ensure quality and yield.

Efficient Purification: Industrial-scale purification methods are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18315796 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD18315796 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18315796 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Fluorine Effects : Bromine in CAS 1761-61-1 increases molecular weight and polarizability, enhancing solubility in polar solvents (0.687 mg/ml) . In contrast, the trifluoromethyl group in CAS 1533-03-5 reduces solubility due to hydrophobicity but improves metabolic stability .

- Synthetic Efficiency: Both compounds achieve high yields (>95%) using catalysts like A-FGO or sulfonohydrazide, suggesting this compound may also employ reusable catalysts for sustainable synthesis .

Key Findings :

- Fluorinated compounds (e.g., CAS 1533-03-5) exhibit higher bioavailability due to enhanced membrane permeability, whereas brominated analogs face solubility limitations .

- Structural similarity to known CYP inhibitors suggests this compound may require metabolic stability testing .

Research Implications and Limitations

While direct data on this compound is unavailable, the comparison framework highlights critical factors for its development:

Synthetic Optimization : Green chemistry methods (e.g., ionic liquids, recyclable catalysts) could improve yield and sustainability, as seen in CAS 1761-61-1 .

Property Tuning : Substituting halogens or fluorinated groups may balance solubility and stability, as demonstrated by CAS 1533-03-5 .

Biological Screening : Analogous compounds’ pharmacological profiles underscore the need for early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies.

Limitations :

- The hypothetical nature of this compound’s data necessitates experimental validation.

- Evidence gaps in toxicity and mechanistic studies limit comprehensive comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.